2-(2,3-dihydrobenzofuran-6-yl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

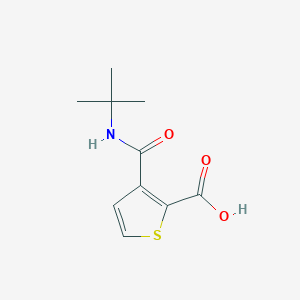

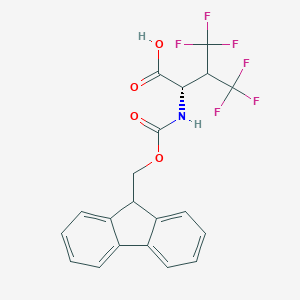

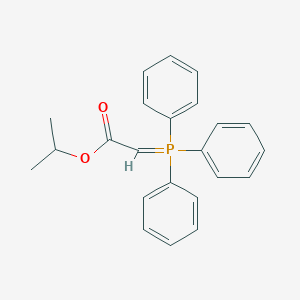

“2-(2,3-dihydrobenzofuran-6-yl)acetic Acid” is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.18 g/mol . The IUPAC name for this compound is 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans involves various methods such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which adopts an envelope-like conformation . The C atom bonded to the dimethyl groups is displaced by 0.356 Å from the plane through the other four atoms .Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzofurans are diverse and complex. For instance, the furan ring can adopt an envelope-like conformation with the C atom bonded to the dimethyl groups displaced by 0.356 Å from the plane through the other four atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.18 g/mol and a molecular formula of C10H10O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 178.062994177 g/mol .Wissenschaftliche Forschungsanwendungen

Bacterial Catabolism of Indole-3-acetic Acid

This study discusses the bacterial catabolism of indole-3-acetic acid (IAA), which shares some structural similarities with benzofuran derivatives. The iac/iaa gene clusters encode the bacterial degradation of IAA, a plant growth hormone, suggesting potential biotechnological applications in modifying plant growth or controlling bacterial interactions with plants. This research could indirectly relate to the study of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid by providing insights into the microbial metabolism of structurally related compounds (Laird, Flores, & Leveau, 2020).

Gallic Acid: Pharmacological Activities

Gallic acid, another organic compound, is reviewed for its anti-inflammatory properties and molecular mechanisms in inflammation-related diseases. While not directly related, studies on gallic acid's pharmacological activities might offer methodological parallels for researching the biological activities and potential therapeutic applications of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid (Bai et al., 2020).

Analytical Methods for Antioxidant Activity

This review covers various tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC tests, among others. These methodologies could be applied in studying the antioxidant properties of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid, exploring its potential as an antioxidant agent (Munteanu & Apetrei, 2021).

Acetic Acid in Yeast Research

Research on acetic acid's impact on yeast cells provides insights into the regulated cell death mechanisms, which could be relevant when considering the biological effects of similar acetic acid derivatives, including 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid. Understanding how acetic acid modulates cellular functions may inform studies on the cellular interactions of structurally related compounds (Chaves et al., 2021).

Organic Acids in Acidizing Operations

This review discusses the applications of organic acids, including formic, acetic, citric, and lactic acids, in acidizing operations for carbonate and sandstone formations. While focused on industrial applications, the chemistry and properties of these acids could provide a background for understanding the chemical behavior and potential applications of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid in similar contexts (Alhamad et al., 2020).

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAUAIPLAXNUIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441682 |

Source

|

| Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |

CAS RN |

152148-70-4 |

Source

|

| Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)

![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)